molecular formula C25H30N2O7S B1262296 [(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone

[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone

Cat. No. B1262296
M. Wt: 502.6 g/mol
InChI Key: OUMMJSPXCAKZRB-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research includes synthesis methods such as oxidative cyclization and Michael addition reactions, which are essential in creating complex organic compounds, including oxazole derivatives. These methods are crucial for the production of specific pharmaceuticals and materials (Rajeswaran & Srinivasan, 1994).
  • Structural Analysis and Characterization : Studies have focused on the characterization of similar compounds using spectroscopic techniques. This includes determining the structure and properties of the compound, which is critical for understanding its potential applications in various fields (Karthik et al., 2021).

Potential Medical Applications

  • Antimicrobial Properties : Research into similar compounds has shown potential antimicrobial properties. This suggests that these types of compounds could be used in the development of new antibiotics or antifungal agents (Desai, Shihora & Moradia, 2007).

Industrial and Material Science Applications

  • Corrosion Inhibition : Some oxazole derivatives have been studied for their corrosion inhibition properties on metals. This indicates potential applications in protecting industrial materials against corrosion (Rahmani et al., 2018).

Chemical Properties and Interactions

  • Molecular Interactions : Studies have explored how similar compounds interact with other molecules, such as through edge-to-face interactions between aromatic rings. Understanding these interactions is crucial for the development of new chemical entities with desired properties (Eto et al., 2011).
  • Oxidative Ring-Contraction : Research has also delved into oxidative ring-contraction of related benzazepines to quinoline derivatives, which is significant in synthetic chemistry for developing new compounds (Karimi et al., 2015).

properties

Product Name

[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone

Molecular Formula

C25H30N2O7S

Molecular Weight

502.6 g/mol

IUPAC Name

[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-1,3-oxazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C25H30N2O7S/c28-14-4-15-33-21-9-7-20(8-10-21)23-26-25(19-34-23,24(29)27-12-16-32-17-13-27)11-18-35(30,31)22-5-2-1-3-6-22/h1-3,5-10,28H,4,11-19H2/t25-/m1/s1

InChI Key

OUMMJSPXCAKZRB-RUZDIDTESA-N

Isomeric SMILES

C1COCCN1C(=O)[C@]2(COC(=N2)C3=CC=C(C=C3)OCCCO)CCS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C(=O)C2(COC(=N2)C3=CC=C(C=C3)OCCCO)CCS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone
Reactant of Route 2
Reactant of Route 2
[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone
Reactant of Route 3
[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone
Reactant of Route 4
[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone
Reactant of Route 5
[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone
Reactant of Route 6
[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone

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